(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate
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Overview
Description
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate is a chemical compound with the molecular formula C16H14Cl4O4 and a molecular weight of 412.09 g/mol . It is characterized by the presence of tetrachlorinated phenylene groups linked to methylene and methacrylate moieties. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and ester functionalities .
Preparation Methods
The synthesis of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate typically involves the reaction of tetrachlorinated phenylene derivatives with methylene and methacrylate precursors. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate involves its interaction with molecular targets and pathways. The compound’s ester functionalities and aromatic rings allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(Tetrachloro-1,3-phenylene)bis(methylene) bismethacrylate can be compared with other similar compounds, such as:
(Tetrachloro-1,3-phenylene)bis(methylene) bisacrylate: Similar in structure but with acrylate groups instead of methacrylate.
(Tetrachloro-1,3-phenylene)bis(methylene) bisethylacrylate: Contains ethylacrylate groups instead of methacrylate.
(Tetrachloro-1,3-phenylene)bis(methylene) bispropylacrylate: Contains propylacrylate groups instead of methacrylate.
The uniqueness of this compound lies in its specific combination of tetrachlorinated phenylene, methylene, and methacrylate groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
58599-62-5 |
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Molecular Formula |
C16H14Cl4O4 |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
[2,3,4,6-tetrachloro-5-(2-methylprop-2-enoyloxymethyl)phenyl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14Cl4O4/c1-7(2)15(21)23-5-9-11(17)10(6-24-16(22)8(3)4)13(19)14(20)12(9)18/h1,3,5-6H2,2,4H3 |
InChI Key |
XSMFIBMPIFMHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C(=C)C)Cl |
Origin of Product |
United States |
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